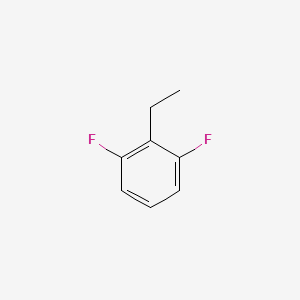

2-Ethyl-1,3-difluorobenzene

Overview

Description

2-Ethyl-1,3-difluorobenzene is a chemical compound that is part of the fluorobenzene family, where two fluorine atoms are substituted onto the benzene ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of fluorinated compounds, such as 2-ethyl-1,3-difluorobenzene, can be achieved through various methods. One efficient strategy involves the use of activated o-aminostyrenes with ethyl bromodifluoroacetate as a difluorocarbene source. This method allows for the incorporation of two different types of fluorine motifs into the products while constructing one C-N and two C-C bonds without the need for transition metals, as demonstrated in the synthesis of 3-(2,2-difluoroethyl)-2-fluoroindoles .

Molecular Structure Analysis

The molecular structure of 2-ethyl-1,3-difluorobenzene would consist of a benzene ring with two fluorine atoms and an ethyl group attached to it. The presence of fluorine atoms can significantly affect the electronic properties of the molecule due to their high electronegativity.

Chemical Reactions Analysis

Fluorinated benzene derivatives can undergo various chemical reactions. For instance, the difunctionalization of styrenes with electrophilic perfluoroalkyl and tert-butylperoxy radicals can produce compounds like (1-(tert-butylperoxy)-2-perfluoroalkyl)ethylbenzene under room temperature conditions . Additionally, reactions of 2,3,5,6-tetra(vinylthio)difluorobenzene with different nucleophiles can lead to the substitution of fluorine atoms and the formation of various functionalized benzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethyl-1,3-difluorobenzene would be influenced by the presence of the ethyl group and the fluorine atoms. The fluorine atoms would increase the compound's stability and could potentially affect its boiling point, density, and solubility. The ethyl group would contribute to the compound's hydrophobic character. Trifluoromethanesulphonic acid has been shown to be an effective catalyst for the ethylation of benzene, which could be a relevant reaction for modifying the properties of 2-ethyl-1,3-difluorobenzene .

Scientific Research Applications

Fluorination Techniques : Kitamura et al. (2011) developed a practical method for the fluorination of 1,3-dicarbonyl compounds, including ethyl benzoylacetate, using aqueous hydrofluoric acid and iodosylbenzene. This technique is relevant for the synthesis of fluorinated organic compounds like 2-Ethyl-1,3-difluorobenzene (Kitamura, Kuriki, Morshed, & Hori, 2011).

Liquid-Liquid Equilibria Studies : Shiflett and Yokozeki (2008) investigated the liquid-liquid equilibria in binary mixtures of fluorinated benzenes and ionic liquids. Their research provides insights into the physical properties of such mixtures, which can be useful for industrial applications involving 2-Ethyl-1,3-difluorobenzene (Shiflett & Yokozeki, 2008).

Synthetic Chemistry Applications : Ghorbani‐Vaghei et al. (2010) used poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) as a catalyst for the synthesis of benzimidazoles, highlighting the utility of derivatives of difluorobenzene in complex organic synthesis (Ghorbani‐Vaghei & Veisi, 2010).

Continuous-Flow Reactor Synthesis : Yu et al. (2018) developed an efficient process for synthesizing 1,3-difluorobenzene using a continuous-flow reactor. This research contributes to the streamlined production of difluorobenzene derivatives (Yu, Lu, Chen, Xie, & Su, 2018).

Spectroscopy Studies : Breen, Bernstein, and Seeman (1987) conducted supersonic molecular jet spectroscopy of various ethylbenzenes, including diethylbenzenes, which are structurally related to 2-Ethyl-1,3-difluorobenzene. Their work provides insights into the molecular structure and dynamics of these compounds (Breen, Bernstein, & Seeman, 1987).

Biodegradation Studies : Moreira et al. (2009) investigated the biodegradation of difluorobenzenes, including 1,3-difluorobenzene, by the microbial strain Labrys portucalensis. This study is significant for understanding the environmental fate and microbial breakdown of difluorobenzene compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Safety and Hazards

properties

IUPAC Name |

2-ethyl-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSMRMCWSGHMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,3-difluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

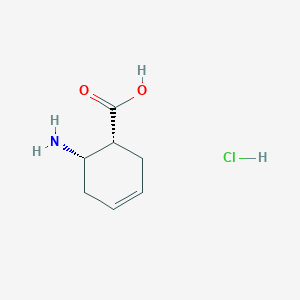

![1-[2-(1-Piperidyl)phenyl]ethanol](/img/structure/B3043201.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate](/img/structure/B3043202.png)

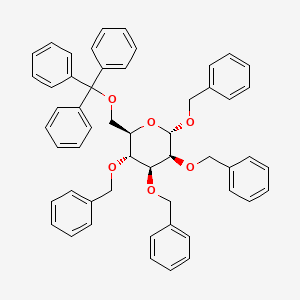

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B3043205.png)

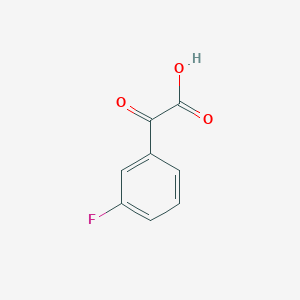

![Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B3043217.png)